Cysteine, hydrazide, L-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-sulfanylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIYDJRAZKPGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Concepts of L Cysteine Reactivity
L-cysteine is a semi-essential proteinogenic amino acid distinguished by the presence of a thiol (-SH) group in its side chain. atamanchemicals.com This thiol group is highly nucleophilic and readily undergoes oxidation-reduction (redox) reactions. atamanchemicals.comwikipedia.org Its reactivity is significantly enhanced when the thiol is in its ionized thiolate form, which is often the case within the physiological pH range found in cells. atamanchemicals.comwikipedia.org
The reactivity of L-cysteine's functional groups has been studied, revealing that the thiol group is more reactive than both the carboxylic acid and amino groups. jst.go.jp Specifically, the reactivity of the SH group is 1.4 times greater than the COOH group and 3.5 times greater than the NH2 group. jst.go.jp This inherent reactivity makes cysteine residues crucial in various biological processes, including enzyme catalysis, metal ion binding, and protein structure stabilization through the formation of disulfide bonds. atamanchemicals.comwikipedia.org The thiol group's high affinity for heavy metals also plays a role in detoxification processes. atamanchemicals.com Furthermore, cysteine is a precursor to the antioxidant glutathione, highlighting its role in cellular defense against oxidative stress. atamanchemicals.comwikipedia.org
Significance of the Hydrazide Moiety in Biomolecule Functionalization and Synthetic Strategies
The introduction of a hydrazide (-CONHNH2) moiety to L-cysteine creates L-cysteine hydrazide, a molecule with enhanced versatility for chemical and biological applications. Hydrazides are potent nucleophiles, a property attributed to the "alpha effect," and they readily react with aldehydes and ketones to form stable hydrazone linkages. nih.govmdpi.com This reaction is a cornerstone of bioconjugation chemistry, allowing for the specific labeling and modification of biomolecules under physiological conditions. nih.govnih.gov
The hydrazide group serves as a powerful tool in several synthetic strategies:
Peptide and Protein Synthesis: Peptide hydrazides are valuable intermediates in the chemical synthesis of proteins. oup.com They can be converted into peptide thioesters, which are essential for native chemical ligation (NCL), a key method for joining peptide fragments. oup.comnih.gov This approach allows for the synthesis of large and complex proteins that are difficult to produce through other means. The hydrazide acts as a stable precursor to the more reactive thioester, offering advantages in complex, multi-step syntheses. nih.govrsc.org
Bioconjugation and Labeling: The reaction between a hydrazide and an aldehyde or ketone is a form of "click chemistry," characterized by high efficiency and specificity. nih.gov This allows for the attachment of various probes, such as fluorescent dyes, biotin (B1667282), or radiometals, to biomolecules containing a carbonyl group. nih.govoup.com L-cysteine hydrazide, with its additional thiol group, offers a dual functionality for more complex conjugation strategies.
Development of Bioactive Compounds: The hydrazide-hydrazone scaffold is a common feature in many medicinally important compounds, exhibiting a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. mdpi.com The synthesis of novel L-cysteine derivatives containing a hydrazide moiety has been explored in the search for new immunotropic and anti-inflammatory agents. nih.govnih.gov
Research Trajectories and Interdisciplinary Relevance
Chemical Synthesis of L-Cysteine Hydrazide Core Structures
The foundational L-cysteine hydrazide scaffold is typically accessed through solution-phase chemical synthesis, starting from readily available L-cysteine precursors. These methods offer versatility in introducing modifications to the core structure.
Routes from L-Cysteine Derivatives and Esters
A common and direct method for the preparation of L-cysteine hydrazide involves the hydrazinolysis of L-cysteine esters. This reaction is typically carried out by treating an L-cysteine ester, most commonly the methyl or ethyl ester, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) or ethanol. The ester starting materials can be synthesized from L-cysteine through esterification with an alcohol in the presence of an acid catalyst, such as thionyl chloride. nih.govgoogle.comnih.gov A modified synthesis of cysteine hydrazide has been reported to achieve better yields and simplification of the process. nih.gov
The general scheme for this two-step process is as follows:
Esterification: L-cysteine is reacted with an alcohol (e.g., methanol) and thionyl chloride to form the corresponding L-cysteine alkyl ester hydrochloride.
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield L-cysteine hydrazide. google.comnih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| L-Cystine dimethyl ester | Hydrazine hydrate | N,N'-di(tert-butyloxycarbonyl)-L-cystine dihydrazide | 86.8% | google.com |
| Cysteine methyl ester nicotinamide (B372718) | Hydrazine monohydrate | Cysteine hydrazide nicotinamide | - | nih.gov |
| N-Cbz-L-cysteine methyl ester | Hydrazine hydrate (98%) | N-benzyloxycarbonyl-L-cysteine hydrazide | 67% | mdpi.com |
| L-Cysteine hydrochloride | Ethyl bromide, NH4OH | S-ethyl-L-cysteine | - | google.com |
| L-Cysteine | 2-Hydroxy-1-naphthaldehyde | L-Cysteine Schiff base | - | researchgate.net |
Preparation of Specific L-Cysteine Hydrazide Analogues and Conjugates
The versatile reactivity of the L-cysteine hydrazide core allows for the synthesis of a wide array of analogues and conjugates with tailored properties.
Nicotinamide Conjugates: A notable example is the synthesis of cysteine hydrazide nicotinamide (Cyhn). This cationic derivative is prepared by first coupling nicotinic acid with racemic cysteine methyl ester to form cysteine methyl ester nicotinamide. Subsequent reaction with an excess of hydrazine hydrate in methanol yields the desired cysteine hydrazide nicotinamide. nih.gov This conjugate has been developed as a tool for the mass spectrometric characterization of bacterial free oligosaccharides. nih.gov
Thiazolidine (B150603) Hydrazides: L-cysteine can be reacted with aldehydes or ketones to form thiazolidine derivatives. For instance, the reaction of L-cysteine with benzaldehyde (B42025) yields 2-phenylthiazolidine-4-carboxylic acid. This can then be further functionalized, for example, by reaction with acetic anhydride (B1165640) and then hydrazine hydrate to produce a thiazolidine hydrazide derivative. These thiazolidine hydrazides can serve as precursors for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles.
S-Alkyl Derivatives and Schiff Bases: The thiol group of L-cysteine offers another site for modification. S-alkyl-L-cysteine derivatives can be prepared by reacting L-cysteine with alkyl halides. google.com For example, S-ethyl-L-cysteine is synthesized from L-cysteine hydrochloride and ethyl bromide. google.com Furthermore, the amino group of L-cysteine or its hydrazide can be condensed with aldehydes to form Schiff bases, which are compounds containing an azomethine group. nih.govbohrium.com For example, Schiff bases have been derived from L-cysteine and substituted benzaldehydes. nih.gov
| Derivative/Conjugate | Synthetic Approach | Key Reagents | Reference |
| Cysteine hydrazide nicotinamide | Coupling of nicotinic acid with cysteine methyl ester followed by hydrazinolysis. | Nicotinic acid, thionyl chloride, cysteine methyl ester, hydrazine monohydrate. | nih.gov |
| Thiazolidine hydrazide | Reaction of L-cysteine with an aldehyde, followed by acetylation and hydrazinolysis. | Benzaldehyde, acetic anhydride, hydrazine hydrate. | |
| S-ethyl-L-cysteine | Alkylation of L-cysteine. | Ethyl bromide, NH4OH. | google.com |
| L-Cysteine Schiff base | Condensation of L-cysteine with an aldehyde. | 2-((2-chlorobenzylidene)amino)-3-mercaptopropanoic acid. | nih.gov |
Synthesis of Modified L-Cysteine Hydrazides for Directed Self-Assembly
L-cysteine hydrazides can be strategically modified to act as building blocks for the directed self-assembly of complex supramolecular structures. A notable example involves the synthesis of functionalized cysteine hydrazides for the creation of fluorescent aromatic cages.
The synthesis begins with a partially protected cysteine hydrazide. Commercially available Fmoc-S-Trt-L-Cys-OH is coupled with tert-butyl carbazate. The Fmoc group is then removed to provide a free amino group. This amino group is subsequently acylated with activated esters of various organic acids, such as 2-(2-methoxyethoxy)acetic acid (a hydrophilic component) or 2-ethylhexanoic acid (a hydrophobic component), to introduce desired functionalities. These modifications are designed to tune the solubility of the final self-assembled cages. This divergent synthetic approach allows for the tethering of different side chains to the N-terminus of the cysteine-derived building block without impeding the subsequent self-assembly process.
Solid-Phase Peptide Synthesis (SPPS) for L-Cysteine-Containing Peptide Hydrazides
Solid-phase peptide synthesis (SPPS) is a powerful technique for the preparation of peptides with a C-terminal hydrazide group. This methodology allows for the stepwise assembly of a peptide chain on a solid support, which facilitates purification by simple filtration and washing steps. Both Boc- and Fmoc-based strategies have been successfully employed for the synthesis of L-cysteine-containing peptide hydrazides. oup.comrsc.org
Protocols for C-Terminal Peptide Hydrazide Synthesis (Boc- and Fmoc-SPPS)
Boc-SPPS: In the Boc (tert-butyloxycarbonyl) strategy, the Nα-amino group is protected by the acid-labile Boc group. The synthesis of peptide hydrazides can be achieved using a PAM (phenylacetamidomethyl) resin. The resin is first treated with p-nitrophenyl chloroformate and then hydrazine hydrate to generate a hydrazine carbonyloxymethyl resin. oup.com This resin can then be used for the stepwise elongation of the peptide chain. Cleavage from the resin is typically performed with strong acids like HF, although HF-free protocols using TFA/TMSBr have also been developed. oup.com
Fmoc-SPPS: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes a base-labile Fmoc protecting group for the Nα-amino group. For the synthesis of peptide hydrazides, a hydrazine-functionalized resin is employed. A common approach is to use a 2-chlorotrityl chloride (2-Cl-Trt) resin, which is treated with hydrazine to generate the hydrazine resin in situ. oup.comnih.gov This type of resin is advantageous as it often leads to improved yields and purity of the crude peptide hydrazide compared to other methods. oup.com The peptide chain is assembled using standard Fmoc-SPPS protocols, and the final peptide hydrazide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. nih.govrsc.org
| SPPS Strategy | Resin Type | Key Steps | Reference |
| Boc-SPPS | PAM resin | 1. Resin activation with p-nitrophenyl chloroformate. 2. Hydrazine treatment. 3. Stepwise peptide elongation. 4. HF or TFA/TMSBr cleavage. | oup.com |
| Fmoc-SPPS | 2-Chlorotrityl chloride resin | 1. In situ hydrazine treatment of the resin. 2. Stepwise peptide elongation. 3. TFA-based cleavage. | oup.comnih.govrsc.org |
Methodological Enhancements for Purity and Yield Optimization in Peptide Hydrazide Synthesis
The synthesis of cysteine-containing peptides, including their hydrazide derivatives, presents unique challenges due to the reactivity of the cysteine side chain, which can lead to side reactions such as oxidation and racemization. rsc.orgnih.gov
Minimizing Racemization: Racemization of the C-terminal cysteine residue is a significant concern during SPPS. The use of 2-chlorotrityl resin for anchoring the C-terminal cysteine has been shown to be effective in suppressing racemization during Fmoc-based synthesis. mdpi.com Additionally, a peptide hydrazide-based strategy can effectively avoid epimerization at the C-terminal cysteine because the acidity of the Cα proton of the hydrazide is much weaker than that of the corresponding ester. mdpi.com Careful selection of coupling reagents is also crucial. For instance, using carbodiimide (B86325) activation can help avoid racemization. nih.gov
Purification Strategies: After cleavage from the resin, crude peptide hydrazides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). oup.com However, peptide hydrazides can sometimes exhibit poor chromatographic behavior, such as peak tailing. researchgate.net To address this, a dialkoxybenzyl linker approach has been developed to improve HPLC performance in the purification and analysis of peptide hydrazides. researchgate.net This linker enhances peak symmetry and separation. researchgate.net Another strategy involves the use of chemoselective enrichment methods, such as those based on thiol-disulfide exchange, to isolate cysteine-containing peptides from complex mixtures.
Recombinant and Semi-Synthetic Routes to Protein Hydrazides
The generation of proteins with a C-terminal hydrazide functionality is a crucial step for various biochemical applications, including site-specific modification, bioconjugation, and the construction of larger protein assemblies through methods like native chemical ligation. nih.gov Recombinant and semi-synthetic strategies offer precise control over the placement of the hydrazide group, enabling the production of uniquely functionalized proteins.
Intein-Mediated Approaches for Site-Specific Protein Hydrazide Generation
Intein-mediated strategies represent a powerful and widely utilized recombinant approach for producing proteins with a C-terminal L-cysteine hydrazide. acs.org Inteins are protein domains capable of self-excision from a precursor protein while ligating the flanking sequences (exteins). nih.gov This natural process has been engineered for protein modification.
The core of this methodology involves fusing the protein of interest (POI) to the N-terminus of an intein. The self-splicing mechanism of the intein initiates with a spontaneous N→S (or N→O) acyl shift at its N-terminal cysteine or serine, which forms a reactive thioester or oxyester intermediate. nih.govraineslab.com In a controlled setting, this intermediate can be intercepted by an external nucleophile instead of the C-terminal extein. When hydrazine (N₂H₄) is introduced as the nucleophile, it attacks the thioester, cleaving the POI from the intein and simultaneously forming a stable protein C-terminal hydrazide. nih.govacs.org
Several intein systems have been adapted for this purpose. For instance, the Mycobacterium xenopi GyrA (Mxe GyrA) intein has been used to generate protein hydrazides, achieving yields of around 65%. nih.gov To enhance efficiency and biocompatibility, methods have been developed that use a combination of thiols, such as dithiothreitol (B142953) (DTT), and hydrazine. researchgate.net The thiol accelerates the formation of the transient thioester intermediate, which is then efficiently resolved by hydrazinolysis. researchgate.net
A significant advancement in this area is the use of split inteins, such as the RadA split intein from Pyrococcus horikoshii. nih.govresearchgate.net Split inteins are expressed as two separate fragments that must associate to become active. This property minimizes premature cleavage of the fusion protein inside the host cells and provides greater control over the initiation of the cleavage reaction in vitro. nih.govresearchgate.net The RadA split intein also accommodates a wider range of amino acid residues at the cleavage site, broadening the applicability of the method. nih.govresearchgate.net This approach has been successfully applied to functionalize proteins like single-chain antibodies (scFv) and green fluorescent protein (GFP) expressed on the yeast cell surface. raineslab.comacs.org
| Feature | Description | Example Inteins | Key Reagents | References |
|---|---|---|---|---|
| Mechanism | Intein fusion protein undergoes an N→S acyl shift to form a thioester intermediate, which is then cleaved by hydrazine. | Mxe GyrA, P. horikoshii RadA (split) | Hydrazine (N₂H₄), Dithiothreitol (DTT) | nih.gov, raineslab.com |
| Control | Use of split inteins allows for controlled initiation of the cleavage reaction, minimizing premature cleavage in vivo. | nih.gov, researchgate.net | ||
| Applications | Site-specific C-terminal modification of recombinant proteins for bioconjugation and further ligation. Used for GFP and scFv. | acs.org, acs.org |
Activated L-Cysteine-Directed Protein Ligation (ACPL) for Hydrazide Formation
Activated L-Cysteine-Directed Protein Ligation (ACPL) is a chemo-selective strategy that generates protein hydrazides without the need for an intein fusion. nih.govacs.org This method relies on the specific chemical activation of a cysteine residue located at or near the C-terminus of a recombinantly expressed protein. digitellinc.com
The ACPL process begins with the chemical activation of the amide bond on the N-terminal side of a specific cysteine residue within the protein sequence. digitellinc.com This is achieved using a small molecule cyanylating reagent, such as 2-nitro-5-thiocyanatobenzoic acid (NTCB). digitellinc.comresearchgate.net The reaction between the cysteine's sulfhydryl group and NTCB leads to the formation of a reactive intermediate. researchgate.net
This activated site is then susceptible to nucleophilic acyl substitution. nih.gov When hydrazine is introduced as the nucleophile, it attacks the activated acyl group, resulting in cleavage of the peptide backbone and the formation of a new C-terminal protein hydrazide. nih.govdigitellinc.com The portion of the protein downstream of the activated cysteine is cleaved off.
A key advantage of ACPL is that it bypasses the potential complexities and limitations associated with intein expression and cleavage, such as premature hydrolysis or low yields. nih.govacs.org The technique is described as exceedingly simple, controllable, and highly versatile. nih.govdigitellinc.com It has proven effective even for cysteine residues located in structurally constrained regions of a protein. nih.govamazonaws.com The versatility of ACPL has been demonstrated through the successful synthesis of various functional proteins, including ubiquitin conjugates, histone H2A with post-translational modifications, and active RNase H. nih.govacs.orgamazonaws.com The resulting protein hydrazides can be readily used in subsequent peptide hydrazide ligation reactions to construct larger, more complex proteins. nih.govamazonaws.com
| Feature | Description | Key Reagents | Example Applications | References |
|---|---|---|---|---|
| Mechanism | A cysteine residue in a recombinant protein is chemically activated by a cyanylating reagent, enabling nucleophilic acyl substitution by hydrazine. | 2-nitro-5-thiocyanatobenzoic acid (NTCB), Hydrazine | Synthesis of Ubiquitin conjugates, modified Histone H2A, RNase H | digitellinc.com, nih.gov, researchgate.net |
| Key Advantage | Intein-free method, avoiding potential issues with intein expression and premature hydrolysis. Offers simplicity and control. | nih.gov, acs.org | ||
| Versatility | The resulting protein hydrazide can be used for further expressed protein ligation to synthesize larger proteins. | nih.gov, amazonaws.com |
Site-Specific Bioconjugation and Functionalization Technologies
Glycomic and Glycoproteomic Applications: Enrichment and Mass Spectrometric Characterization using Cysteine Hydrazide Probes
The study of glycans and glycoproteins, known as glycomics and glycoproteomics, often faces challenges due to the low abundance and heterogeneity of these molecules. Hydrazide chemistry is a widely used method for capturing and enriching glycoproteins. google.com The process typically involves the oxidation of cis-diol groups in glycans to aldehydes, which then react with a hydrazide-functionalized resin to form a stable hydrazone bond. google.com
To enhance this process, specialized probes based on L-cysteine hydrazide have been developed. A notable example is the cysteine hydrazide nicotinamide (Cyhn) probe, which incorporates a thiol group, a hydrazide, and a cationic nicotinamide moiety. nih.govresearchgate.net This trifunctional design offers significant advantages for mass spectrometric (MS) analysis. nih.gov
The hydrazide group selectively reacts with and captures oligosaccharides. nih.gov
The thiol group allows for the reversible conjugation of the probe (with the captured glycan) to a thiol-activated solid support. This facilitates a simple and efficient clean-up process, removing unreacted reagents and other impurities before analysis. google.comnih.gov
The cationic moiety (e.g., nicotinamide or a methylated pyridyl group) serves to improve the ionization efficiency during MS analysis, leading to a significant increase in the signal-to-noise ratio and enhanced sensitivity. nih.gov
Researchers have synthesized these cationic cysteine hydrazide derivatives to selectively isolate free oligosaccharides (fOS) from bacterial periplasmic fractions for characterization by tandem mass spectrometry (MS/MS). nih.gov This approach has been validated in organisms like Campylobacter jejuni, enabling the elucidation of fOS structures and providing insights into protein glycosylation pathways. nih.govresearchgate.net The use of complementary fragmentation techniques in mass spectrometry, such as infrared multiphoton dissociation (IRMPD) and electron-induced dissociation (EID), further aids in interpreting the structures of unknown bacterial fOS. google.com
Table 1: Features of Cysteine Hydrazide-Based Glycomic Probes
| Feature | Function | Advantage in Glycomic Analysis | Source(s) |
| Hydrazide Group | Reacts with aldehyde-functionalized glycans | Enables selective capture and enrichment of glycoproteins and oligosaccharides. | nih.gov, google.com |
| Thiol Group | Allows reversible conjugation to a solid support | Facilitates simple purification and removal of contaminants. | nih.gov, google.com |
| Cationic Moiety | Carries a positive charge (e.g., nicotinamide) | Improves ionization efficiency for enhanced sensitivity in mass spectrometry. | nih.gov |
Protein Labeling and Functionalization via Acyl Hydrazone Chemistry with Hydrazide Derivatives
Acyl hydrazone formation, the reaction between a hydrazide and an aldehyde or ketone, is a cornerstone of bioorthogonal chemistry, enabling the specific labeling of proteins. oup.com This reaction is chemoselective and can be performed under physiological conditions, making it suitable for modifying complex biomolecules. oup.com L-cysteine hydrazide and its derivatives can be used as probes for this purpose.
The process often involves introducing a carbonyl group (aldehyde or ketone) into a target protein. This can be achieved through various methods, such as the enzymatic modification of specific peptide sequences (e.g., using formylglycine-generating enzyme on a Cys-containing tag) or the incorporation of unnatural amino acids bearing ketone functionalities. nih.gov Once the carbonyl is present, a hydrazide-containing probe, such as biotin (B1667282) hydrazide for affinity purification or a fluorescent hydrazide (e.g., Rhodamine B hydrazide) for imaging, can be introduced to form a stable acyl hydrazone linkage. nih.govuci.edu
Research has also focused on discovering peptide sequences that are inherently reactive towards hydrazides without prior enzymatic modification. nih.gov Using phage display and reaction-based selections, "Hydrazide Reactive" (HyRe) peptide tags have been identified. nih.govuci.edu These short, genetically encodable tags can be fused to a protein of interest. Subsequent reaction with a hydrazide probe allows for covalent labeling of the fusion protein, even within complex mixtures like crude cell lysates. nih.govuci.edu Mass spectrometry analysis of the reaction between HyRe peptides and hydrazide probes has helped to elucidate the mechanism, suggesting a nucleophilic attack from a residue within the peptide tag (such as histidine) on the hydrazide carbonyl. uci.edu
Table 2: Common Hydrazide Probes for Protein Labeling
| Probe Name | Functional Group | Application | Source(s) |
| Biotin Hydrazide | Biotin | Affinity purification, Western blotting | oup.com, nih.gov |
| Rhodamine B Hydrazide | Rhodamine (Fluorophore) | Fluorescent imaging, in-gel fluorescence | nih.gov, uci.edu |
| BODIPY Hydrazides | BODIPY (Fluorophore) | Fluorescent labeling | oup.com |
| Alexa Fluor Hydrazides | Alexa Fluor (Fluorophore) | Fluorescent labeling | oup.com |
Site-Specific C-Terminal PEGylation Utilizing Recombinant Protein Hydrazides
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins. Site-specificity is crucial to avoid heterogeneous products and potential loss of biological activity. A powerful method for achieving site-specific C-terminal modification involves the generation of recombinant protein hydrazides. nih.govacs.org
This technique utilizes intein-mediated protein splicing. A target protein is expressed as a fusion with an intein domain at its C-terminus. nih.govscielo.br Instead of allowing the natural splicing reaction to proceed with a C-terminal cysteine, the cleavage of the intein is induced by adding hydrazine. nih.govacs.org This process, known as hydrazinolysis, results in the release of the target protein with a unique hydrazide group at its C-terminus, creating a "recombinant protein hydrazide." nih.govacs.org
This C-terminal hydrazide is then available for a highly selective ligation reaction with a PEG molecule that has been functionalized with a ketone or aldehyde group. nih.govscielo.br The reaction forms a stable hydrazone bond, yielding a precisely C-terminally PEGylated protein. nih.govacs.org
Key advantages of this method include:
Exclusive C-terminal selectivity , which preserves the protein's native structure and function by avoiding modification of other residues like lysine. nih.govacs.org
Compatibility with disulfide bonds , allowing the modification of complex proteins that require specific disulfide linkages for their stability and activity. nih.govacs.org
General applicability for the engineering and labeling of a wide range of recombinant proteins. nih.govacs.org
This approach has been successfully used to generate C-terminally PEGylated versions of therapeutic proteins like interferon-α2b (IFNα2b) and interferon-β1b (IFNβ1b), which demonstrated retained antiviral activity. nih.govacs.org
Table 3: Research Findings on C-Terminal PEGylation using Protein Hydrazides
| Protein Studied | Method Used | Key Outcome | Significance | Source(s) |
| IFNα2b, IFNβ1b | Intein-mediated hydrazinolysis followed by reaction with ketone-PEG | Generation of folded, site-specifically C-terminal PEGylated proteins. | The modified proteins retained excellent antiviral activity, demonstrating the method's utility for therapeutic protein engineering. | nih.gov, acs.org |
Post-Translational Modification Mimicry: Synthesis and Application of Acyl-Lys Hydrazide Mimics
Post-translational modifications (PTMs) of lysine residues, such as acetylation and ubiquitylation, are critical for regulating protein function, particularly in the context of chromatin dynamics. nih.govacs.org Studying the specific roles of these PTMs requires access to homogeneously modified proteins, which can be challenging to produce. A chemical biology approach to this problem involves the creation of stable mimics of these modifications. nih.govacs.org
A method has been developed to install hydrazide-based mimics of acyl-lysine PTMs onto proteins. nih.govacs.org This strategy involves first mutating the target lysine residue to a cysteine. The thiol group of this cysteine is then alkylated with a reagent that installs a hydrazide-containing structure, which mimics the geometry and properties of the desired acyl-lysine PTM. nih.govnih.gov
This technique has been applied to generate mimics of:
Acetyl-lysine: This mimic was installed at position K56 on histone H3. When reconstituted into nucleosomes, it was shown to enhance DNA unwrapping, closely mirroring the effect of the natural acetyl-lysine modification. nih.gov
2-hydroxyisobutyryl-lysine: A mimic of this recently discovered PTM was successfully installed and recognized by specific antibodies. nih.govacs.org
Ubiquityl-lysine: A ubiquityl-lysine mimic was installed on histone H2B. This modified histone could be incorporated into nucleosomes and was successfully cleaved by deubiquitinating enzymes (DUBs), indicating that the mimic is a functional substrate for these enzymes. nih.govacs.org
These acyl-lysine hydrazide mimics serve as powerful tools to investigate the functional consequences of specific PTMs on protein structure, enzyme recognition, and complex biological processes like nucleosome dynamics. nih.govnih.gov
Table 4: Examples of Acyl-Lysine Hydrazide Mimics and Their Applications
| PTM Mimic | Method of Installation | Protein Target | Application Studied | Source(s) |
| Acetyl-Lysine Mimic | Cysteine alkylation | Histone H3 (K56C) | Investigating the effect on nucleosome DNA unwrapping dynamics. | nih.gov |
| 2-hydroxyisobutyryl-Lys Mimic | Cysteine alkylation | Histone H3 | Validation of antibody recognition for a novel PTM. | nih.gov, acs.org |
| Ubiquityl-Lysine Mimic | Cysteine alkylation | Histone H2B, Diubiquitin | Studying cleavage by deubiquitinating enzymes (DUBs) and molecular recognition. | nih.gov, acs.org, nih.gov |
L Cysteine Hydrazide in Chemical Biology and Bioorthogonal Systems
Integration of Hydrazide Functionality into Bioorthogonal Reaction Design
Bioorthogonal chemistry relies on reactions between functional groups that are mutually reactive but inert to the vast array of functionalities present in biological systems. The hydrazide group is a key player in this field, primarily through its reaction with aldehydes and ketones to form hydrazones.
The integration of hydrazide functionality into bioorthogonal reaction design is centered on the principle of chemoselectivity. Hydrazides and their reaction partners, aldehydes and ketones, are largely absent from native biological systems, thus minimizing off-target reactions. Several chemical ligation strategies have been developed that meet the criteria for bioorthogonality, including oxime/hydrazone formation from aldehydes and ketones. wikipedia.org This specific reaction is considered one of the efficient bioorthogonal reactions for biological ligation applications. nih.gov
The general mechanism for hydrazone formation involves the condensation of a hydrazine (B178648) with a carbonyl compound, eliminating a water molecule. nih.gov The resulting acylhydrazone contains a C=N double bond and is more stable towards hydrolysis than the corresponding imine (formed from a primary amine and a carbonyl), a crucial feature for creating stable linkages in a biological milieu. nih.gov The reaction is reversible and can be catalyzed by nucleophiles such as aniline, which allows the reaction to proceed efficiently at physiological pH. nih.gov
A comparison of key bioorthogonal reactions highlights the place of hydrazone ligation:
| Reaction Type | Reactive Partners | Key Features |
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Forms stable C=N bond; reaction can be catalyzed at physiological pH. nih.govnih.gov |
| Staudinger Ligation | Azide + Phosphine | First widely used bioorthogonal reaction; forms a stable amide bond. wikipedia.orgescholarship.org |
| Azide-Alkyne Cycloaddition | Azide + Alkyne | "Click chemistry"; highly efficient, can be copper-catalyzed or strain-promoted. wikipedia.org |
| Tetrazine Ligation | Tetrazine + Alkene/Alkyne | Inverse electron-demand Diels-Alder reaction; known for extremely fast kinetics. wikipedia.orgescholarship.org |
The hydrazide functionality serves as a reliable bioorthogonal handle that can be readily incorporated into biomolecules, including those derived from L-cysteine.
Exploration of Acyl Hydrazone Formation as a Bioorthogonal Linkage for Biomolecular Studies
The formation of an acyl hydrazone bond provides a robust and versatile linkage for studying biomolecules. This bioorthogonal connection has been widely used to conjugate proteins, carbohydrates, and other biological macromolecules with probes, tags, or therapeutic agents.
Acylhydrazones are synthesized through the condensation of a hydrazide with an aldehyde or ketone. mdpi.comnih.gov The reaction is typically carried out in an alcohol solvent and can be catalyzed by acid. nih.gov Structurally, acylhydrazones possess the –CO–NH–N=CH– group and can exist as a mixture of geometric isomers (E/Z) due to the C=N double bond and conformational isomers (syn/anti) around the N-N single bond. mdpi.comnih.gov The E isomer is generally more stable. nih.gov
A significant feature of the acyl hydrazone linkage is its pH-dependent stability. While stable at neutral pH, such as that found in the bloodstream, the bond is susceptible to hydrolysis under acidic conditions. This property is particularly advantageous in the design of drug delivery systems, where a therapeutic payload can be stably linked to a carrier molecule (like an antibody) via a hydrazone bond. Upon internalization into the acidic environment of endosomes or lysosomes within target cells, the linkage is cleaved, releasing the drug.
The stability of the hydrazone bond can be tuned by altering the structure of the reacting aldehyde and hydrazide. For instance, hydrazones derived from aromatic aldehydes tend to be more resistant to hydrolysis compared to those from aliphatic aldehydes, due to conjugation effects. nih.gov This tunability allows for the rational design of linkages with specific release kinetics for various biomolecular studies.
| Property | Description | Significance in Biomolecular Studies |
| Formation | Condensation of a hydrazide and an aldehyde/ketone. nih.gov | Allows for the specific coupling of two molecules. |
| Stability | Generally stable, but susceptible to hydrolysis at low pH. | Enables the design of pH-sensitive probes and drug delivery systems. |
| Tunability | Stability can be altered based on the electronic and steric properties of the reactants. nih.gov | Provides control over the release kinetics of conjugated molecules. |
| Bioorthogonality | The reacting functional groups are abiotic. wikipedia.org | Ensures that the linkage formation does not interfere with biological processes. |
The use of acylhydrazone formation as a bioorthogonal linkage has been demonstrated in various applications, from the creation of dynamic combinatorial libraries for enzyme inhibitor screening to the construction of antibody-drug conjugates for targeted cancer therapy. nih.gov
Development of L-Cysteine Hydrazide-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for visualizing and understanding complex biological processes. Probes based on L-cysteine hydrazide leverage the unique reactivity of the hydrazide group to target and label specific biomolecules or cellular components.
While the broader field of cysteine-reactive probes is extensive, the specific development of probes derived directly from L-cysteine hydrazide combines the targeting capabilities of the cysteine moiety with the bioorthogonal reactivity of the hydrazide. The hydrazide group can act as a nucleophilic probe to target electrophilic species within the proteome, such as enzyme cofactors or transient metabolic intermediates. nih.govacs.org
Hydrazine-based probes have been shown to covalently target multiple classes of enzymes through both polar and radical-based mechanisms. nih.govacs.org This reactivity is often dependent on the functional state of the enzyme's active site, making these probes valuable for activity-based protein profiling (ABPP). nih.gov For example, hydrazine probes have been used to target heme enzymes and metalloproteins containing reactive cysteine residues. nih.govacs.org
The design of an L-cysteine hydrazide-based probe would involve three key components:
The L-cysteine scaffold: Provides a core structure that can be further functionalized. Its thiol group could be used for specific interactions or be protected depending on the desired target.
The hydrazide functional group: Serves as the bioorthogonal reactive handle, allowing the probe to be conjugated to reporter molecules (e.g., fluorophores, biotin) after it has reacted with its biological target. Alternatively, it can be the primary group for reacting with endogenous aldehydes or ketones.
A reporter or affinity tag: This component, often attached via a linker, allows for the detection and/or isolation of the probe-target complex.
The development of such probes holds promise for studying a range of biological phenomena, including the role of specific enzymes in disease, the identification of post-translational modifications, and the elucidation of metabolic pathways. rsc.org The versatility of the hydrazide group, combined with the biological relevance of the cysteine structure, makes L-cysteine hydrazide an attractive platform for the design of novel chemical probes.
Investigation of L Cysteine Hydrazide Biological Activities and Molecular Interactions
Immunomodulatory and Anti-Inflammatory Mechanisms at the Cellular and Molecular Level
L-Cysteine hydrazide has demonstrated notable immunotropic properties in both in vivo and in vitro studies, primarily investigated using murine models. Research indicates that the compound can modulate the function and characteristics of various immune cells, including thymocytes, splenocytes, and peripheral non-B lymphocytes.
One of the key observed effects is the alteration of T-lymphocyte sensitivity to hydrocortisone (B1673445). L-Cysteine hydrazide was found to increase the resistance of thymocytes, splenocytes, and peripheral non-B lymphocytes to the effects of hydrocortisone oup.com. This suggests a mechanism by which the compound could influence the survival and function of T-cells in environments with high glucocorticoid levels, such as during a stress response or steroidal therapy.
Furthermore, L-Cysteine hydrazide influences the differentiation of T-lymphocytes. In vitro studies have shown that contact with the compound induces the differentiation of precursor cells into Lyt 2+ lymphocytes, a subset of T-cells that are typically cytotoxic or suppressor T-cells oup.com. This points to a specific role in shaping the adaptive immune response. The compound also affects the humoral immune response, with studies on mice immunized with sheep red blood cells showing that L-cysteine hydrazide can either stimulate or inhibit the response depending on the dose medchemexpress.com. Lower doses tended to stimulate the production of both 19S (IgM) and 7S (IgG) class antibodies, with a more significant effect on the 7S response, while higher doses were inhibitory medchemexpress.com.
The table below summarizes the principal immunomodulatory effects observed in murine models.
| Cell Type | Experimental Setting | Observed Effect of L-Cysteine Hydrazide | Reference |
| Murine T-Lymphocytes (Thymocytes, Splenocytes, PBL) | In vivo & In vitro | Increased resistance to hydrocortisone. | oup.com |
| Murine Peripheral Non-B Lymphocytes (PBL) | In vitro | Induced differentiation of precursor cells into Lyt 2+ lymphocytes. | oup.com |
| Murine Splenocytes | In vivo (Post-immunization with SRBC) | Dose-dependent modulation of humoral response: stimulation at low doses (100 µ g/mouse ), inhibition at high doses (1-5 mg/mouse). | medchemexpress.com |
Role in Enzyme Inhibition: Specific Focus on Cysteine Protease Inhibition and Analogue Development
Cysteine proteases are a class of enzymes crucial to numerous physiological and pathological processes, characterized by a catalytic triad (B1167595) involving a nucleophilic cysteine thiol group americanpharmaceuticalreview.com. The development of inhibitors for these enzymes is a significant area of therapeutic research. These inhibitors often function by covalently binding to the active site cysteine, effectively inactivating the enzyme nih.gov. This is typically achieved by incorporating an electrophilic functional group, or "warhead," into the inhibitor's structure that reacts with the cysteine's thiol group nih.gov.
While L-cysteine is a fundamental amino acid, literature specifically detailing L-cysteine hydrazide as a direct inhibitor of cysteine proteases is not extensive. The research focus has largely been on other types of electrophilic moieties for inhibitor design, such as nitriles, epoxides, and vinyl sulfones nih.govnih.gov.
However, the hydrazide functional group is a known reactive moiety in chemical biology and has been explored in the context of protease inhibition, albeit more prominently for other enzyme classes like aspartic proteases tandfonline.comresearchgate.net. Hydrazide derivatives can be synthesized and incorporated into larger molecules to interact with enzyme active sites tandfonline.com. The development of analogues based on a cysteine scaffold is a plausible strategy for creating targeted inhibitors. By modifying the L-cysteine hydrazide molecule to include peptidomimetic sequences that fit the substrate-binding pockets of a target protease, it could be theoretically possible to develop selective inhibitors nih.govnih.gov. Such a strategy would involve designing an analogue where the hydrazide or a derivative functional group acts as a warhead, while the rest of the molecule provides the specificity needed to bind to a particular cysteine protease.
The chemical utility of peptide hydrazides is well-established in the synthesis of protein thioesters for use in native chemical ligation, a powerful tool for creating large, complex proteins oup.com. This highlights the chemical reactivity of the hydrazide group in proximity to cysteine residues, suggesting that with appropriate molecular design, this reactivity could be harnessed for inhibitory purposes.
Interactions in Complex Biological Milieus for Biosynthetic Pathway Elucidation
The interactions of L-cysteine hydrazide in complex biological systems are primarily understood through its application as a specialized chemical tool rather than as a metabolite in a known biosynthetic pathway. Unlike its parent compound, L-cysteine, whose biosynthetic pathways from precursors like serine and methionine are well-characterized in organisms from bacteria to humans, a natural biosynthetic route for L-cysteine hydrazide has not been described.
A significant application of L-cysteine hydrazide is as a chemical probe for analytical purposes. It serves as an enrichment tool for the mass spectrometric characterization of bacterial-free oligosaccharides targetmol.com. In this context, the hydrazide group acts as a reactive handle that can chemoselectively react with the aldehyde group of reducing sugars, which are often found at the terminus of oligosaccharides. This covalent labeling allows for the selective capture and enrichment of these molecules from a complex biological sample, facilitating their subsequent identification and characterization by mass spectrometry. This application is a clear example of L-cysteine hydrazide interacting specifically within a complex biological milieu to enable the elucidation of other biomolecules.
The study of its interactions, therefore, does not currently focus on elucidating its own biosynthesis but rather on leveraging its unique chemical properties to investigate other biological systems and components.
Future Directions and Advanced Research Frontiers
Development of Novel L-Cysteine Hydrazide Building Blocks with Enhanced Reactivity or Selectivity
The utility of L-cysteine hydrazide in protein synthesis stems from its role as a stable thioester surrogate. rsc.org The hydrazide moiety is relatively inert during standard solid-phase peptide synthesis (SPPS) but can be chemoselectively converted into a highly reactive thioester for ligation. rsc.orgoup.com Future research is centered on creating novel hydrazide-based building blocks that offer superior performance.
Key areas of development include:
Enhanced Stability and Activation: While C-terminal hydrazides are more chemically stable than thioesters, research is ongoing to develop derivatives with finely tuned stability and activation kinetics. rsc.org This includes exploring different protecting groups for the cysteine thiol that are compatible with hydrazide chemistry but offer orthogonal deprotection strategies, allowing for more complex, multi-disulfide-containing proteins to be synthesized. researchgate.net
Side-Chain Hydrazides: A significant frontier is the development of amino acid building blocks with hydrazide functionalities on their side chains. While demonstrated for aspartic and glutamic acids, applying this concept to cysteine could create unique opportunities for branched or cyclic peptide structures. rsc.org These building blocks, serving as latent thioesters, can be incorporated anywhere in the peptide sequence, enabling site-specific ligations beyond the C-terminus. rsc.org
Hydrazine-Labile Protecting Groups: To improve selectivity, researchers have developed cysteine side-chain protecting groups that are specifically removed by hydrazine (B178648). researchgate.net This strategy allows for the selective deprotection of a cysteine residue concurrently with the formation of a C-terminal hydrazide, streamlining the synthesis of specific peptide segments for ligation.
These advancements aim to create a more versatile toolbox of cysteine hydrazide building blocks, enabling chemists to exert greater control over protein synthesis and engineer proteins with novel architectures and functions.
Integration with Automated Synthetic Methodologies for High-Throughput Production
The transition from manual to automated synthesis represents a crucial step for producing peptide and protein libraries for research and therapeutic screening. L-cysteine hydrazide chemistry is well-suited for this transition.
The synthesis of peptide hydrazides can be seamlessly integrated into standard automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols. explorationpub.com This is often achieved using specialized resins, such as preloaded hydrazide resins or 2-chlorotrityl chloride resin, which is treated to create a hydrazide linker. rsc.orgiris-biotech.de Automated peptide synthesizers can then perform the stepwise elongation of the peptide chain on this resin. explorationpub.com One study detailed the use of a Biotage Initiator+ Alstra peptide synthesizer to construct a peptide chain on a hydrazide-incorporated resin, utilizing microwave irradiation to accelerate coupling and deprotection steps. explorationpub.com
This integration offers several advantages for high-throughput production:
Speed and Efficiency: Automation dramatically reduces the time and labor required for synthesizing peptide segments, making it feasible to produce many peptides in parallel.
Consistency: Automated synthesizers provide high reproducibility, ensuring consistent quality across different synthesis batches.
Greener Synthesis: The use of preloaded hydrazide resins can offer a more convenient and potentially "greener" route for synthesis compared to methods requiring post-synthesis hydrazinolysis of peptide-resins. iris-biotech.de
By combining the stability of hydrazide precursors with the speed of automated SPPS, researchers can rapidly generate the necessary building blocks for constructing large proteins or libraries of protein variants for functional screening.
Expanding Applications in Multi-Segment Protein Assembly and Synthetic Biology Platforms
L-cysteine hydrazide is a cornerstone of modern strategies for assembling large, complex proteins from smaller, synthetically accessible peptide fragments. Its function as a thioester precursor is central to native chemical ligation (NCL), a powerful method for joining unprotected peptide segments. oup.com
Synthetic Biology Platforms: The principles of cysteine hydrazide chemistry are poised to intersect with synthetic biology. Researchers envision the future development of genetically encoded hydrazide building blocks. rsc.org This would involve engineering cellular machinery to incorporate amino acids with hydrazide side chains into proteins during recombinant expression. Such a capability would provide a powerful tool for protein modification, allowing for the site-specific introduction of probes, drugs, or other molecules onto recombinantly produced proteins. This method would offer a valuable alternative to intein-based methods for producing protein thioesters, providing a more robust route for the semi-synthesis and selective labeling of proteins. nih.govnih.gov This convergence of chemical and biological synthesis opens the door to creating novel biomaterials and therapeutic proteins with precisely controlled structures and functions. rsc.org
Q & A
Q. What are the limitations of fluorescence-based assays using hydrazide chemosensors, and how can they be mitigated?
- Cross-reactivity with other metals (e.g., Fe³⁺) and pH sensitivity are common issues. Ratiometric sensors or dual-chemodosimeters (e.g., combining hydrazide hydrolysis with rhodamine B emission) improve specificity. Pre-treatment with masking agents (e.g., EDTA) reduces false signals .
Methodological Recommendations
- Contradiction Analysis : Use orthogonal techniques (e.g., isotopic labeling, enzymatic assays, and genetic knockouts) to validate pathway intermediates .
- Reaction Optimization : Screen solvents (DMF vs. ACN), catalysts (protic vs. Lewis acids), and temperatures to enhance yield and selectivity .
- Data Reprodubility : Employ triplicate experiments with statistical validation (ANOVA, p<0.05) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
